Metoprolol

heart failure pharmacokinetics formulation comparison

Source Metoprolol (CAS 54163-88-1): a cardioselective β1-adrenergic antagonist with ~40-fold β1/β2 selectivity, minimizing β2-mediated bronchoconstriction. The extended-release succinate (CR/XL) formulation provides consistent 24-hr β1-blockade with low peak-to-trough variation, demonstrating superior event-free survival vs. tartrate (64.12% vs. 51.22%; P<0.001) and superior early-morning systolic BP reduction vs. atenolol (−7±8 vs. +3±14 mmHg; P=0.03). Supplied with comprehensive CoA for preclinical hypertension, HFrEF, and post-MI models.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 54163-88-1
Cat. No. B7818964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol
CAS54163-88-1
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
InChIKeyIUBSYMUCCVWXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (tartrate form)
Solubility (mg/ml) @ 25 °C: water >1000;  methanol >500;  chloroform 496;  acetone 1.1;  acetonitrile 0.89;  hexane 0.001;  UV max (water): 223 nm (E 23400) /Tartrate/

Structure & Identifiers


Interactive Chemical Structure Model





Metoprolol 54163-88-1: Beta-1 Selective Antagonist for Cardiovascular Indications


Metoprolol (CAS 54163-88-1) is a cardioselective β1-adrenergic receptor antagonist indicated for hypertension, angina pectoris, and heart failure with reduced ejection fraction (HFrEF) [1]. It is available in two primary salt formulations: immediate-release tartrate and extended-release succinate (CR/XL), which exhibit distinct pharmacokinetic profiles with the succinate formulation designed to provide relatively constant plasma concentrations over 24 hours [2]. The compound demonstrates approximately 40-fold selectivity for β1 over β2 receptors in human myocardial membrane preparations [3].

Why Metoprolol Substitution with Alternative Beta-Blockers Requires Evidence-Based Justification


Despite belonging to the same β-blocker class, metoprolol cannot be indiscriminately substituted with other agents due to clinically significant differences in receptor selectivity, formulation-dependent pharmacokinetics, and differential outcomes in major clinical trials. Head-to-head studies have demonstrated that carvedilol (nonselective β/α1-blocker) reduces all-cause mortality by 17% compared with metoprolol tartrate in HFrEF [1], while bisoprolol exhibits nearly six-fold greater β1:β2 selectivity (ratio 13.5 vs 2.3) with implications for respiratory safety in COPD patients [2]. Even within metoprolol formulations, succinate CR/XL demonstrates superior event-free survival compared with tartrate in both HFrEF (64.12% vs 51.22%; P < 0.001) and HFmrEF populations [3].

Quantitative Comparator Evidence for Metoprolol Selection: Head-to-Head and Cross-Study Data


Metoprolol Succinate vs Tartrate: 1-Year Event-Free Survival in Heart Failure Populations

Metoprolol succinate extended-release formulation demonstrates significantly superior 1-year event-free survival compared with immediate-release metoprolol tartrate in both HFrEF and HFmrEF patient populations [1]. In a propensity-matched analysis of 761 HFrEF patient pairs and 732 HFmrEF pairs from the TriNetX Research Network (2010-2024), event-free survival favored the succinate formulation in both populations. The primary composite outcome of hospitalizations and all-cause mortality showed significant benefits with succinate in HFmrEF patients (28.6% vs 34.4%; P = 0.018) and favorable trends in HFrEF patients (31.5% vs 35.2%; P = 0.127) [1]. The extended-release pharmacokinetics of succinate provide more consistent β1 receptor blockade with lower peak-to-trough variation in plasma concentrations compared with multiple daily dosing of immediate-release tartrate [2].

heart failure pharmacokinetics formulation comparison

Metoprolol vs Carvedilol: All-Cause Mortality in Chronic Heart Failure (COMET Trial)

In the COMET double-blind randomized controlled trial, carvedilol (nonselective β/α1-blocker) demonstrated a statistically significant 17% relative reduction in all-cause mortality compared with metoprolol tartrate in patients with chronic heart failure [1]. The trial enrolled 3,029 patients with NYHA class II-IV heart failure and left ventricular ejection fraction <35%, followed for a mean of 58 months. All-cause mortality, the primary endpoint, was 34% in the carvedilol group versus 40% in the metoprolol tartrate group, corresponding to a hazard ratio of 0.83 (95% CI 0.74-0.93; P = 0.0017) [1]. Additionally, carvedilol reduced cardiovascular mortality by 20% (P = 0.0004) and death from stroke by 67% (P < 0.0006) compared with metoprolol tartrate [2].

heart failure mortality beta-blocker comparison

Metoprolol vs Bisoprolol: β1:β2 Receptor Selectivity and Respiratory Outcomes in COPD

Metoprolol exhibits substantially lower β1:β2 receptor selectivity compared with bisoprolol, with published selectivity ratios of approximately 2.3 for metoprolol versus 13.3-13.5 for bisoprolol [1]. This differential selectivity translates to measurable differences in respiratory function in patients with concomitant chronic obstructive pulmonary disease (COPD). In a randomized crossover trial involving 51 patients with chronic heart failure, of whom 35 had coexistent COPD, forced expiratory volume in 1 second (FEV1) was numerically lower with metoprolol (1.94 L/s [95% CI: 1.73-2.14]) compared with bisoprolol (2.0 L/s [95% CI: 1.79-2.22]; P < 0.001 for overall comparison) [2]. The lower selectivity of metoprolol confers a greater degree of dose-related β2-adrenoceptor blockade, potentially increasing the risk of bronchoconstriction and other extrapulmonary β2-mediated adverse effects [1].

beta-1 selectivity COPD pulmonary function

Metoprolol Succinate vs Atenolol: 24-Hour Ambulatory Blood Pressure Control

Metoprolol succinate demonstrates superior 24-hour and early morning blood pressure control compared with atenolol in hypertensive patients [1]. In a randomized open-label study of 36 hypertensive patients receiving background hydrochlorothiazide 12.5 mg daily, metoprolol succinate 100 mg once daily produced significantly greater reductions in early morning (12 AM-6 AM) ambulatory systolic blood pressure compared with atenolol 100 mg once daily. Early morning systolic BP changed by -7 ± 8 mmHg with metoprolol succinate versus +3 ± 14 mmHg with atenolol (P = 0.03) [1]. Overall 24-hour systolic BP changes were -9 ± 11 mmHg with metoprolol succinate versus +1 ± 15 mmHg with atenolol (P = 0.03) [1]. This differential efficacy is attributed to the different pharmacokinetic profiles: atenolol may not provide adequate β-blockade throughout the entire 24-hour dosing interval, particularly during the early morning period when cardiovascular risk is highest [1].

hypertension 24-hour blood pressure pharmacokinetics

Metoprolol Succinate CR/XL: Pharmacokinetic Comparison with Immediate-Release Formulations

The controlled-release/extended-release (CR/XL) formulation of metoprolol succinate provides more uniform β1-blockade over 24 hours compared with immediate-release metoprolol tartrate [1]. In healthy volunteers, steady-state plasma concentrations of metoprolol after 5 days of treatment varied less throughout the day with the CR formulation compared with conventional tablets [1]. This was associated with a considerably lower peak plasma concentration (Cmax) and a significantly higher trough concentration (Cmin) at the end of the 24-hour dosing interval. In patients with suspected acute myocardial infarction, metoprolol CR/XL 200 mg once daily demonstrated lower peak and less variation in peak-to-trough plasma levels compared with multiple dosing of immediate-release metoprolol (50 mg four times daily or 100 mg twice daily) while maintaining the same total exposure (AUC) [2]. This was accompanied by a more pronounced suppression of peak heart rate and more uniform β-blockade over time [2].

pharmacokinetics controlled-release beta-blockade uniformity

Metoprolol vs Diltiazem: Rate Control Efficacy in Atrial Fibrillation with Rapid Ventricular Response

Intravenous diltiazem demonstrates superior rate control success compared with intravenous metoprolol in patients with atrial fibrillation and rapid ventricular rate (AF-RVR) in emergency settings [1]. A systematic review and meta-analysis of 19 studies involving 1,732 patients compared the effectiveness and safety of intravenous diltiazem versus metoprolol. Using a Mantel-Haenszel random-effects model, diltiazem achieved significantly higher success rates in reaching target heart rate control compared with metoprolol, with an odds ratio of 1.65 (95% CI 1.18-2.32; I² = 58%; P = 0.001) [1]. No significant difference was observed in the risk of hypotension between the two agents (15 studies, n=1,477; OR 1.12; 95% CI 0.76-1.64; P = 0.18), although diltiazem was associated with a higher incidence of bradycardia (7 studies, n=1,203; OR 2.85; 95% CI 1.25-6.46) [1].

atrial fibrillation rate control emergency medicine

Metoprolol: Evidence-Based Research and Clinical Application Scenarios for Informed Procurement


Heart Failure with Reduced Ejection Fraction (HFrEF) - Metoprolol Succinate CR/XL

Metoprolol succinate CR/XL is indicated for HFrEF based on the MERIT-HF trial demonstrating mortality reduction compared with placebo. The succinate formulation should be preferentially selected over the tartrate formulation for HFrEF, as it provides superior 1-year event-free survival (64.12% vs 51.22%; P < 0.001) due to more consistent 24-hour β1-blockade with lower peak-to-trough plasma concentration variation [1]. However, in head-to-head comparison with carvedilol, metoprolol tartrate demonstrated inferior all-cause mortality reduction (40% vs 34% with carvedilol; HR 0.83; P = 0.0017) [2], and in a real-world HFrEF/ESRD population, bisoprolol was associated with lower 1-year mortality compared with metoprolol succinate (17.1% vs 29.7%; HR 0.58; P = 0.023) [3].

Hypertension Management Requiring Sustained 24-Hour Blood Pressure Control

Metoprolol succinate once daily demonstrates superior 24-hour ambulatory blood pressure control compared with atenolol once daily, particularly during the early morning period (12 AM-6 AM) when cardiovascular risk is highest. In direct comparative study, metoprolol succinate reduced early morning systolic BP by -7 ± 8 mmHg compared with +3 ± 14 mmHg for atenolol (P = 0.03), and reduced overall 24-hour systolic BP by -9 ± 11 mmHg versus +1 ± 15 mmHg for atenolol (P = 0.03) [1]. This differential efficacy supports selection of metoprolol succinate over atenolol for hypertension management where sustained 24-hour β-blockade is clinically indicated.

Rate Control in Atrial Fibrillation with Rapid Ventricular Response - Intravenous Formulation

Intravenous metoprolol is utilized for acute rate control in AF-RVR, though meta-analysis data indicate that intravenous diltiazem achieves higher rate control success rates (OR 1.65; 95% CI 1.18-2.32; P = 0.001) with similar hypotension risk but higher bradycardia incidence (OR 2.85; 95% CI 1.25-6.46) [1]. Metoprolol may be preferred in patients where bradycardia is a particular concern or when transitioning to oral β-blocker therapy is anticipated. The drug is used to slow ventricular rate in patients with atrial fibrillation or flutter in emergency department and inpatient settings [2].

Post-Myocardial Infarction Secondary Prevention

Metoprolol is indicated for secondary prevention following myocardial infarction. The extended-release CR/XL formulation provides more uniform β-blockade with lower peak plasma concentrations and less peak-to-trough variation compared with multiple daily dosing of immediate-release formulations, while maintaining equivalent total exposure (AUC) [1]. Metoprolol CR/XL 200 mg once daily demonstrated more pronounced suppression of peak heart rate compared with immediate-release regimens, suggesting it may be used as an alternative to multiple daily dosing in post-MI patients [1]. This pharmacokinetic advantage supports once-daily dosing convenience with potentially improved adherence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.